![molecular formula C12H15BrFNO2 B12083871 3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12083871.png)
3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline is an organic compound that features a bromine atom, a fluorine atom, and an oxan-4-yl group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline can be achieved through a multi-step process. One common method involves the following steps:
Nitration: The starting material, typically an aniline derivative, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Bromine is introduced to the compound through a bromination reaction.
Fluorination: Fluorine is introduced to the compound through a fluorination reaction.
Etherification: The oxan-4-yl group is introduced through an etherification reaction, where the hydroxyl group of oxan-4-ol reacts with the methoxy group of the aniline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alcohols, and electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparación Con Compuestos Similares
3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline can be compared with other similar compounds, such as:
3-Bromo-5-fluoro-2-methoxyaniline: Lacks the oxan-4-yl group, which may affect its reactivity and applications.
3-Bromo-5-fluoro-2-ethoxyaniline: Contains an ethoxy group instead of an oxan-4-yl group, which may influence its chemical properties.
3-Bromo-5-fluoro-2-(oxan-4-yl)aniline:
Propiedades
Fórmula molecular |
C12H15BrFNO2 |
|---|---|
Peso molecular |
304.15 g/mol |
Nombre IUPAC |
3-bromo-5-fluoro-2-(oxan-4-ylmethoxy)aniline |
InChI |
InChI=1S/C12H15BrFNO2/c13-10-5-9(14)6-11(15)12(10)17-7-8-1-3-16-4-2-8/h5-6,8H,1-4,7,15H2 |
Clave InChI |
JWQFNCQZLVFCBK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1COC2=C(C=C(C=C2Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)

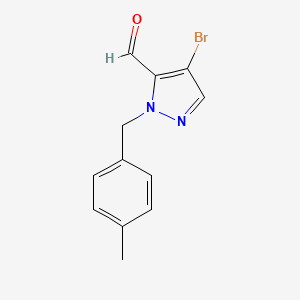

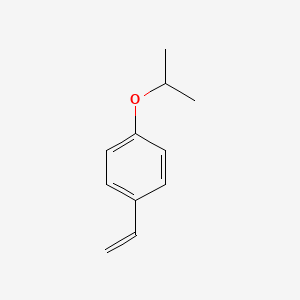

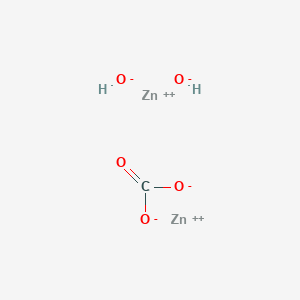
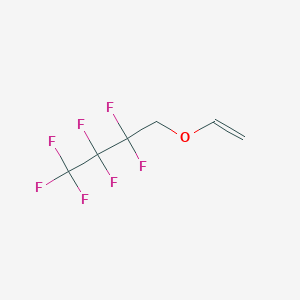

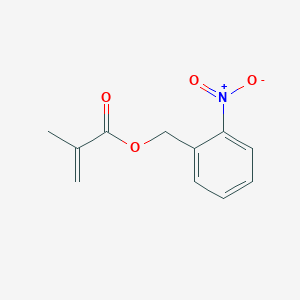

![1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester](/img/structure/B12083849.png)

